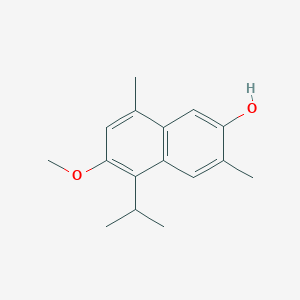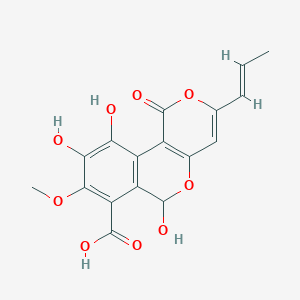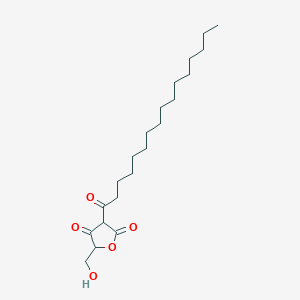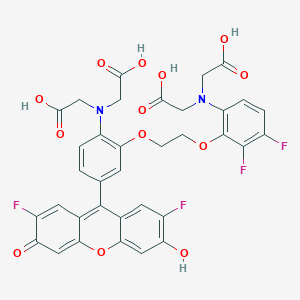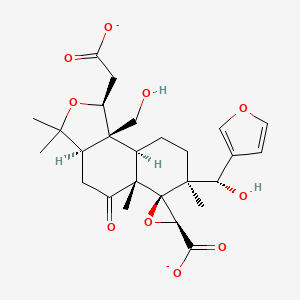
Limonoate(2-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Limonoate(2-) is the dicarboxylate anion of limonoic acid; major species at pH 7.3. It is a conjugate base of a limonoic acid.
Scientific Research Applications
Citrus Limonoids and Health Benefits
- Bioactivity and Biomedical Prospects: Citrus limonoids, including Limonoate(2-), have shown potential in improving human health as anticancer, cholesterol-lowering, and antiviral agents. These secondary metabolites in citrus fruits were initially studied for their role in citrus bitterness but have since gained attention for their health-promoting properties (Manners, 2007).
Limonoids in Citrus Fruit Metabolism
- Dehydration and Debittering Pathways: A metabolite of Limonoate(2-), 17-dehydrolimonoate A-ring lactone, is identified in citrus fruits and seems to be part of the debittering pathway, suggesting a role in citrus fruit quality (Hsu et al., 1973).
Limonoate Degradation and Juice Debittering
- Enzymatic Debittering: Research on Limonoate dehydrogenase, an enzyme that degrades Limonoate(2-), highlights its use in reducing the bitterness of citrus juices, indicating its potential application in the food industry (Puri et al., 2002).
Potential Medicinal Applications
- Anticancer and Antimicrobial Activities: Limonoids, including Limonoate(2-), exhibit a wide range of biological properties such as anticancer, antibacterial, antifungal, and antiviral activities. They are considered promising candidates for cancer chemoprevention and therapy (Tundis et al., 2014).
Role in Plant Biology and Agriculture
- Protolimonoid Biosynthesis: Studies on limonoid biosynthesis, including compounds like Limonoate(2-), help in understanding plant biology and could lead to the development of crop plants with enhanced insect resistance (Hodgson et al., 2019).
properties
Product Name |
Limonoate(2-) |
|---|---|
Molecular Formula |
C26H32O10-2 |
Molecular Weight |
504.5 g/mol |
IUPAC Name |
(1S,2'S,3aR,5aR,6R,7S,9aR,9bR)-1-(carboxylatomethyl)-7-[(S)-furan-3-yl(hydroxy)methyl]-9b-(hydroxymethyl)-3,3,5a,7-tetramethyl-5-oxospiro[1,3a,4,8,9,9a-hexahydrobenzo[e][2]benzofuran-6,3'-oxirane]-2'-carboxylate |
InChI |
InChI=1S/C26H34O10/c1-22(2)15-9-16(28)24(4)14(25(15,12-27)17(35-22)10-18(29)30)5-7-23(3,19(31)13-6-8-34-11-13)26(24)20(36-26)21(32)33/h6,8,11,14-15,17,19-20,27,31H,5,7,9-10,12H2,1-4H3,(H,29,30)(H,32,33)/p-2/t14-,15-,17-,19-,20+,23-,24-,25+,26+/m0/s1 |
InChI Key |
WOJQWDNWUNSRTA-MSGMIQHVSA-L |
Isomeric SMILES |
C[C@]1(CC[C@H]2[C@]([C@@]13[C@H](O3)C(=O)[O-])(C(=O)C[C@@H]4[C@@]2([C@@H](OC4(C)C)CC(=O)[O-])CO)C)[C@H](C5=COC=C5)O |
Canonical SMILES |
CC1(C2CC(=O)C3(C(C2(C(O1)CC(=O)[O-])CO)CCC(C34C(O4)C(=O)[O-])(C)C(C5=COC=C5)O)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(2,6-difluorophenyl)sulfonyl-3-pyrrolidinyl]-2,3-dihydro-1,4-benzodioxin-6-sulfonamide](/img/structure/B1263402.png)
![N-Benzyl-N-methyl-2-[7,8-dihydro-7-(2-[18F]fluoroethyl)-8-oxo-2-phenyl-9H-purin-9-yl]acetamide](/img/structure/B1263405.png)
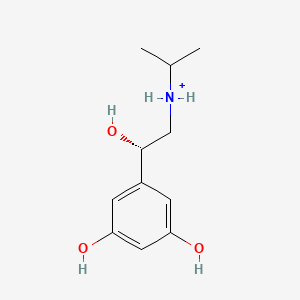

![4,9-Dioxo-1-H-naphth[2.3-D]imidazolium, bromide](/img/structure/B1263409.png)
